molecular formula C55H97N15O12S2 B15095674 H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH

H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH

Cat. No.: B15095674
M. Wt: 1224.6 g/mol
InChI Key: ZMJQAGFRHOLBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys-OH is a synthetic peptide inhibitor useful in the prophylaxis and treatment of Lipopolysaccharide (LPS)-mediated diseases . Its primary research value lies in its ability to bind to and neutralize endotoxin from gram-negative bacteria . Endotoxins, also known as LPS, are potent microbial mediators that can trigger severe inflammatory responses. This peptide provides researchers with a tool to investigate and counteract these pathways in experimental settings. The mechanism of action involves the direct interaction of the peptide with the LPS molecule, leading to its neutralization and preventing the initiation of downstream signaling cascades that result in inflammation. This makes it a critical reagent for studying septic shock, endotoxemia, and other inflammatory conditions driven by gram-negative bacterial infections. The product is offered in multiple sizes to suit various research needs, including 2 mg, 5 mg, 10 mg, 25 mg, and 50 mg. This product is intended For Research Use Only and is not approved for clinical or personal use .

Properties

IUPAC Name

7,10,19-tris(4-aminobutyl)-22-[[6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJQAGFRHOLBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H97N15O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1224.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often involving rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Disulfide Bond Formation

Cysteine residues in the peptide undergo oxidation to form intramolecular or intermolecular disulfide bonds. This reaction is pH-dependent and influenced by redox conditions:

Reaction ConditionsOutcomeSource
Aerobic, pH 7.4, 298 KIntramolecular Cys1–Cys10 disulfide bond
0.5 mM dithiothreitol (DTT), pH 7.4Reduced thiols; reversible bond cleavage
10 mM sodium phosphate buffer, pH 7.0Stabilized disulfide bond conformation

Key findings:

  • Disulfide bonds enhance structural rigidity, as observed in analogous Cys-containing peptides with binding constants up to 4.4×104M14.4 \times 10^4 \, \text{M}^{-1} for cucurbit uril (Q8) interactions .

  • Thiol-disulfide exchange reactions are critical for redox-sensitive applications, such as drug delivery systems .

Lysine-Mediated Crosslinking

Lysine residues participate in covalent modifications, including:

Amine-Thiol Stapling

Cys-Lys proximity enables stapling via thiol-ene or Michael addition reactions:

Stapling MethodReaction EfficiencyConditionsSource
Cys-Lys maleimide stapling69–118% yieldpH 7.4, 25°C, 24 h
Oxidative coupling63–123% yield10 mM HEPES, 298 K

Lysine Acylation

Primary amines react with activated esters (e.g., NHS esters):

Acylating AgentReaction SiteApplicationSource
Succinimidyl glutarateε-amino group of LysFluorescent labeling
Acetic anhydrideN-terminal LysCharge modulation

Interactions with Cucurbit[n]urils

The peptide’s Lys and Cys residues bind to supramolecular hosts like Q8:

Host-Guest PairBinding Constant (KaK_a)Thermodynamic ParametersSource
Q8·Cys-containing peptide2.2×105M12.2 \times 10^5 \, \text{M}^{-1}ΔG=11.0kJ/mol\Delta G = -11.0 \, \text{kJ/mol}
Q8·Lys-rich region4.3×105M14.3 \times 10^5 \, \text{M}^{-1}ΔH=12.0kJ/mol\Delta H = -12.0 \, \text{kJ/mol}

Key insight:

  • Binding affinity is sequence-dependent, with Lys-Cys-Lys motifs showing enhanced stabilization (ΔG=12.1kJ/mol\Delta G = -12.1 \, \text{kJ/mol}) .

Redox Activity and Thiol Reactivity

Cysteine thiols participate in redox equilibria:

Redox AgentReactionBiological RelevanceSource
Glutathione (GSH/GSSG)Thiol-disulfide exchangeCellular redox regulation
Hydrogen peroxide (H₂O₂)Sulfenic acid formationOxidative stress response

Kinetic data:

  • Thiol oxidation rates: 3.1×103M1s13.1 \times 10^3 \, \text{M}^{-1} \, \text{s}^{-1} at pH 7.0 .

  • Disulfide reduction by DTT: kcat=1.7×104M1s1k_{\text{cat}} = 1.7 \times 10^4 \, \text{M}^{-1} \, \text{s}^{-1} .

Scientific Research Applications

H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH: has several scientific research applications:

Mechanism of Action

The peptide H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH exerts its effects by binding to and neutralizing endotoxins from gram-negative bacteria. The molecular targets include the lipid A component of endotoxins, which is crucial for their toxic effects. By binding to lipid A, the peptide prevents the endotoxin from interacting with host cells, thereby mitigating the inflammatory response .

Comparison with Similar Compounds

H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH (Oxytocin Free Acid)

  • Structure: Oxytocin (CAS 24346-32-5) is a nonapeptide with a disulfide bond (Cys¹-Cys⁶) and a molecular weight of 1,008.17 g/mol .
  • Function : Regulates uterine contractions and social bonding. Unlike the endotoxin inhibitor, oxytocin acts via G-protein-coupled receptors in the hypothalamus.
  • Key Differences :
    • Shorter sequence (9 vs. 10 residues).
    • Contains tyrosine (Tyr) and asparagine (Asn), absent in the target compound.
    • Lacks the high lysine content critical for LPS binding in the endotoxin inhibitor .

Leu-Lys-Pro (LKP Tripeptide)

  • Structure : A tripeptide (MW: 341.4 g/mol) derived from bonito protein, acting as an ACE inhibitor (IC₅₀: 0.318 μM) .
  • Function : Reduces blood pressure by blocking angiotensin-converting enzyme (ACE).
  • Key Differences: Minimal sequence length limits its binding specificity compared to the decapeptide endotoxin inhibitor. No disulfide bonds or cysteine residues .

Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu)

  • Structure : A pentapeptide (MW: 555.6 g/mol) with opioid activity .
  • Function : Binds to opioid receptors for pain relief.
  • Key Differences :
    • Lacks lysine and cysteine residues.
    • Smaller size restricts its application to neurological targets rather than antimicrobial roles .

Molecular and Biochemical Properties

Property H-Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys-OH Oxytocin Free Acid LKP Tripeptide Leucine Enkephalin
Molecular Weight 1,224.60 g/mol 1,008.17 g/mol 341.4 g/mol 555.6 g/mol
Key Residues Lys (6), Cys (2) Cys (2), Tyr, Asn Leu, Lys, Pro Tyr, Phe, Leu
Disulfide Bonds 1 (Cys³-Cys¹⁰) 1 (Cys¹-Cys⁶) None None
Biological Role Endotoxin inhibition Hormonal regulation ACE inhibition Opioid signaling
Purity Standards ≥98% (HPLC) ≥99% (Pharmaceutical) Not specified ≥95% (Research)

Mechanistic Insights

  • Endotoxin Inhibitor : The high lysine content (6 residues) enables electrostatic interactions with the negatively charged lipid A moiety of LPS, while the disulfide bond ensures structural rigidity for stable binding .
  • Oxytocin : The disulfide bond stabilizes a cyclic structure, allowing receptor-specific interactions absent in linear peptides like LKP or enkephalins .
  • LKP Tripeptide : ACE inhibition relies on competitive binding to the enzyme’s active site, a mechanism distinct from the endotoxin inhibitor’s LPS neutralization .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing H-Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys-OH, particularly regarding disulfide bond formation?

  • Methodological Answer : Synthesis requires solid-phase peptide synthesis (SPPS) with orthogonal protection for cysteine residues. The disulfide bond is formed via oxidation under controlled pH (e.g., DMSO or air oxidation). Post-synthesis purification via reverse-phase HPLC is essential to achieve ≥98% purity, with strict monitoring of residual solvents (e.g., acetic acid ≤12%) and endotoxin levels (≤50 EU/mg) .
  • Key Parameters :

ParameterSpecification
Purity (HPLC)≥98%
Disulfide bondCys⁴-Cys¹⁰
Endotoxin≤50 EU/mg

Q. How should researchers validate the structural integrity of this peptide?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to confirm molecular weight (1224.60 Da) and sequence. Circular dichroism (CD) spectroscopy can assess secondary structure, while amino acid analysis (AAA) verifies composition (±10% tolerance). Reductive cleavage of the disulfide bond followed by alkylation can confirm cysteine pairing .

Q. What are the primary challenges in maintaining peptide stability during storage?

  • Methodological Answer : Lyophilized peptide should be stored at -20°C under inert gas to prevent oxidation. Reconstitution in endotoxin-free water (pH 5–7) minimizes aggregation. Monitor peptide content (≥80%) and moisture (≤8%) via Karl Fischer titration .

Advanced Research Questions

Q. How does the peptide’s sequence (KTKCKFLKKC) contribute to its endotoxin-neutralizing activity?

  • Methodological Answer : The lysine-rich regions likely bind to lipid A via electrostatic interactions, while hydrophobic residues (Phe, Leu) enhance membrane penetration. Use surface plasmon resonance (SPR) to quantify binding affinity to lipopolysaccharide (LPS). Compare activity of linear vs. cyclic analogs to isolate structural determinants .
  • Experimental Design :

AssayPurpose
SPRBinding kinetics to LPS
Limulus amebocyte lysate (LAL)Endotoxin neutralization efficiency

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Methodological Answer : Variability may arise from differences in LPS sources (E. coli vs. Salmonella) or assay conditions (serum interference). Standardize assays using reference endotoxins (e.g., USP EC-5) and include controls for serum proteins. Use multivariate regression to identify confounding factors .

Q. What strategies optimize this peptide for in vivo applications despite protease susceptibility?

  • Methodological Answer : Incorporate D-amino acids (e.g., D-Cys) or PEGylation to enhance stability. Use fluorescence quenching assays to monitor degradation in serum. Compare pharmacokinetics in wild-type vs. protease-deficient murine models .

Q. How can computational modeling predict interactions between this peptide and Toll-like receptor 4 (TLR4)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using TLR4/MD-2 crystal structures (PDB: 3FXI). Validate predictions with alanine-scanning mutagenesis of key residues (e.g., Lys³, Lys⁷) .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data in endotoxin inhibition studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .

Q. How should researchers address batch-to-batch variability in peptide potency?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use principal component analysis (PCA) to correlate variability with synthesis parameters (e.g., oxidation time, purification gradients) .

Tables for Methodological Reference

Analytical Technique Application Reference
Reverse-phase HPLCPurity assessment
MALDI-TOF MSMolecular weight verification
CD SpectroscopySecondary structure analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.